molecular formula C9H12FN B13673245 4-Fluoro-3-isobutylpyridine

4-Fluoro-3-isobutylpyridine

Cat. No.: B13673245
M. Wt: 153.20 g/mol
InChI Key: RCQWDEIAVLESIT-UHFFFAOYSA-N
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Description

4-Fluoro-3-isobutylpyridine is a pyridine derivative characterized by a fluorine atom at the 4-position and an isobutyl group (-CH₂CH(CH₂CH₃)) at the 3-position of the aromatic ring. Its molecular formula is C₉H₁₂FN, with a molecular weight of 153.2 g/mol.

Pyridine derivatives are widely used in drug discovery, catalysis, and material science due to their tunable electronic and steric properties. The unique substitution pattern of this compound positions it as a candidate for targeted applications, particularly where fluorine’s bioisosteric effects and alkyl chain flexibility are advantageous.

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

4-fluoro-3-(2-methylpropyl)pyridine

InChI

InChI=1S/C9H12FN/c1-7(2)5-8-6-11-4-3-9(8)10/h3-4,6-7H,5H2,1-2H3

InChI Key

RCQWDEIAVLESIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=CN=C1)F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-isobutylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoro-3-isobutylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-isobutylpyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 4-Fluoro-3-isobutylpyridine with key analogs from the provided evidence:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties Applications References
This compound C₉H₁₂FN F (4), isobutyl (3) 153.2 High lipophilicity, metabolic stability Pharmaceutical intermediates
3-Trifluoromethylpyridine C₆H₄F₃N CF₃ (3) 147.1 Electron-withdrawing, polar Agrochemicals, ligands
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine C₁₂H₈FNO₃ F (phenyl), COOH, OH (pyridine) 245.2 High polarity, acidic functional groups Drug synthesis, metal ligands
4-Fluorobenzyl chloride C₇H₆FCl F (benzyl), Cl (benzyl) 144.6 Reactive halogen, aromatic stability Synthetic intermediates
Key Observations:
  • Lipophilicity : The isobutyl group in this compound increases lipophilicity compared to 3-Trifluoromethylpyridine (logP ~2.5 vs. ~1.8), enhancing membrane permeability in biological systems .
  • Electronic Effects : The trifluoromethyl group in 3-Trifluoromethylpyridine is strongly electron-withdrawing, directing electrophilic substitution to the pyridine’s 2- and 4-positions. In contrast, the isobutyl group in this compound is electron-donating, altering reactivity patterns .
  • Polarity : 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine exhibits high polarity due to carboxylic acid and hydroxyl groups, enabling solubility in polar solvents (e.g., water at pH >5) . This contrasts sharply with the hydrophobic nature of this compound.

Research Findings and Trends

  • Metabolic Stability: Fluorine in this compound reduces oxidative metabolism in liver microsome studies, a trait shared with 3-Trifluoromethylpyridine but absent in non-fluorinated analogs .

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